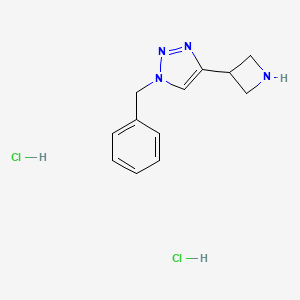

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of azetidines generally consists of a four-membered ring with a nitrogen atom . The specific structure of “4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride” would depend on the positions of the benzyl and triazole groups.Chemical Reactions Analysis

Azetidines can undergo various chemical reactions, including ring-opening reactions . The specific reactions of “4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride” would depend on the reactivity of the benzyl and triazole groups.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For azetidines, these properties can vary widely .Scientific Research Applications

Triazole Derivatives and Their Applications

Novel Triazole Derivatives

Triazoles, including the 4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride, are crucial for developing new drugs due to their diverse biological activities. These compounds have been studied for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The synthesis of these derivatives is driven by the need to address emerging diseases and the continuous challenge posed by antibiotic-resistant bacteria. The development of new triazoles takes into account principles of green chemistry, aiming for sustainability and energy efficiency in preparation methods (Ferreira et al., 2013).

Antimicrobial Activity

Azole derivatives, including triazoles, have demonstrated significant antimicrobial activity, making them potent candidates for treating infections. The structure-activity relationship (SAR) studies provide insights into designing novel azole compounds with desired biological activities. These studies have identified triazole derivatives bearing specific moieties that exhibit high antibacterial and antifungal activities, fulfilling the Lipinski rules for drug-likeness (Emami et al., 2022).

Antifungal and Immunomodulating Activities

The antifungal activities of 1,4-benzothiazine azole derivatives against Candida species have been correlated with specific chemical characteristics, such as the presence of ether substitution at the side chain. Besides direct antifungal effects, some derivatives also exhibit immunomodulating activities, which could enhance their in vivo efficacy (Schiaffella & Vecchiarelli, 2001).

Synthetic Routes for Triazole Derivatives

The synthesis of 1,4-disubstituted 1,2,3-triazoles involves copper-catalyzed azide-alkyne cycloaddition, highlighting the importance of triazoles in drug discovery, material science, and other fields. These compounds have been explored for their broad spectrum of biological activities, urging researchers to develop new synthetic methodologies for biologically active 1,2,3-triazoles (Kaushik et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(azetidin-3-yl)-1-benzyltriazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.2ClH/c1-2-4-10(5-3-1)8-16-9-12(14-15-16)11-6-13-7-11;;/h1-5,9,11,13H,6-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVUFGLLFGOYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CN(N=N2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2977335.png)

![N-[[3-(Cyclobutanecarbonylamino)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2977338.png)

![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977344.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2977348.png)

![3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2977352.png)